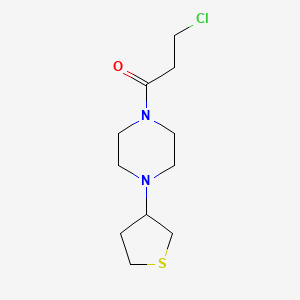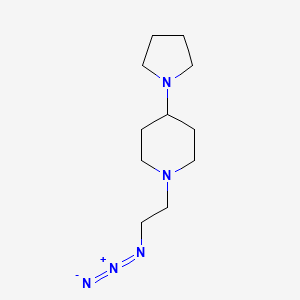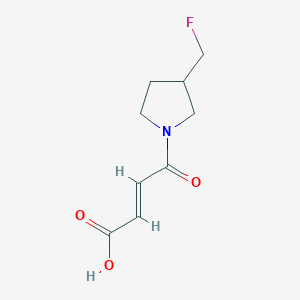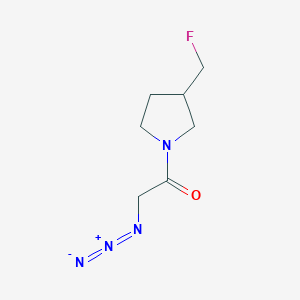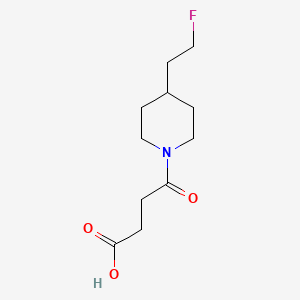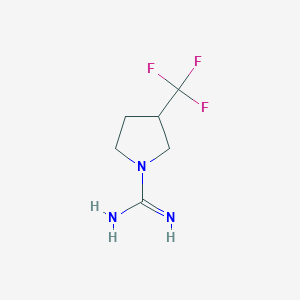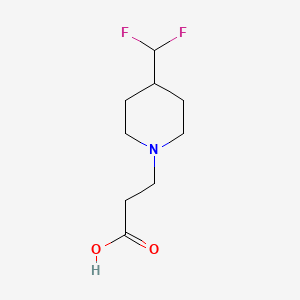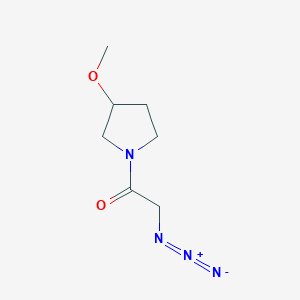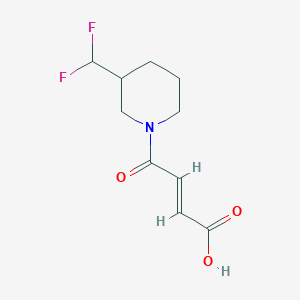
2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(4-Formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid, otherwise known as FPA, is an organic compound with a molecular weight of 218.26 g/mol. It is a white crystalline solid that is insoluble in water and soluble in ethanol and other organic solvents. FPA is a versatile compound that has a variety of applications in the scientific research field, including synthesis, biochemical and physiological studies, and lab experiments.
Scientific Research Applications
1. Divergent Cyclizations and Heterocycle Formation
The compound 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid and its derivatives demonstrate versatility in cyclization reactions, leading to the formation of various heterocyclic compounds. For example, divergent cyclisations of related pyrazolyl acetic acids with different electrophiles resulted in the formation of unique cyclic imide products and a range of interesting bicyclic heterocycles. The reaction outcomes were highly sensitive to the reagents used and the acidity of the reaction medium, offering a controlled approach to synthesize diverse heterocyclic structures (Smyth et al., 2007).
2. Synthesis of Novel Compounds with Antimicrobial Activity
Compounds derived from pyrazolyl acetic acid precursors have been synthesized and found to possess significant antimicrobial properties. For instance, a series of methanones synthesized by condensing chalcones with isoniazid, derivatives of pyrazolyl acetic acid, exhibited comparable antimicrobial activity to standard drugs, with methoxy group-containing compounds showing particularly high activity (Kumar et al., 2012).
3. Catalytic Applications in Oxidation Reactions
The pyrazolyl acetic acid framework has been utilized to create dinuclear and polymeric Cu(II) complexes, which have demonstrated excellent catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. The catalytic efficiency of these complexes was notable, and the aqueous catalytic solution could be reused multiple times without significant efficiency loss (Xie et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
This involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Similar compounds are known to participate in carbon–carbon bond forming reactions, which are key steps in many biochemical pathways .
Pharmacokinetics
Similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could potentially affect their bioavailability.
Result of Action
Similar compounds are known to participate in carbon–carbon bond forming reactions, which could potentially lead to the formation of new compounds .
Action Environment
The action, efficacy, and stability of “2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid” could potentially be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of similar compounds, such as phenylboronic pinacol esters, is considerably accelerated at physiological pH .
properties
IUPAC Name |
2-(4-formyl-3-pyridin-3-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-7-9-5-14(6-10(16)17)13-11(9)8-2-1-3-12-4-8/h1-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOLMWZVZFINTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



